molecular formula C18H22FN3O B5681686 7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane

7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5681686
M. Wt: 315.4 g/mol
InChI Key: NHFBIAOJTWDRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and neuropharmacology. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and biological activities.5]decane.

Mechanism of Action

The mechanism of action of 7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane involves the inhibition of certain enzymes that are involved in the progression of diseases. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In addition, the compound has been shown to inhibit the activity of certain kinases, which are involved in the progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane have been extensively studied in vitro and in vivo. The compound has been shown to exhibit significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane is its potential applications in medicinal chemistry and drug discovery. The compound has been shown to exhibit significant activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the research on 7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the compound's activity against other diseases, such as diabetes and cardiovascular disease. In addition, the compound's potential applications in neuropharmacology and drug delivery systems can also be explored in future research.

Synthesis Methods

The synthesis of 7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane involves the reaction of 3-fluorobenzyl hydrazine with 4-bromobutyronitrile in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloroethanol. The final product is obtained after purification using column chromatography. The synthesis method has been reported in several research articles and has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

9-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-2-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c19-16-3-1-4-17(9-16)22-12-15(10-20-22)11-21-7-2-5-18(13-21)6-8-23-14-18/h1,3-4,9-10,12H,2,5-8,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBIAOJTWDRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1)CC3=CN(N=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.